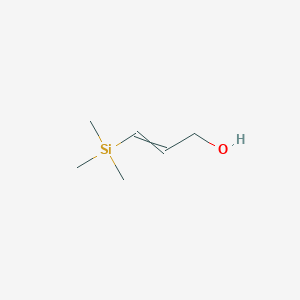

2-Propen-1-ol, 3-(trimethylsilyl)-

Description

Contextualization within Organosilicon Chemistry and Allylic Systems Research

The compound 2-Propen-1-ol, 3-(trimethylsilyl)-, also known as 3-(trimethylsilyl)allyl alcohol, is a significant molecule within the fields of organosilicon chemistry and allylic systems research. far-chemical.com Organosilicon compounds are organic molecules containing carbon-silicon bonds. The trimethylsilyl (B98337) group [(CH₃)₃Si-], often abbreviated as TMS, is a common functional group in this class of compounds. Its presence in 2-propen-1-ol introduces unique chemical properties.

The allylic system in this molecule refers to the arrangement of a double bond adjacent to a carbon atom bearing a hydroxyl group (-OH). Allyl alcohol (CH₂=CHCH₂OH) is the simplest stable unsaturated alcohol and serves as a fundamental building block in chemical synthesis. wikipedia.orgsltchemicals.comnist.gov The incorporation of a trimethylsilyl group at the 3-position of the propen-1-ol backbone creates a bifunctional molecule with both the reactivity of an allylic alcohol and the distinct characteristics imparted by the organosilicon moiety. sltchemicals.com This unique combination allows for a diverse range of chemical transformations, making it a valuable reagent and intermediate in organic synthesis.

The trimethylsilyl group can influence the reactivity of the adjacent double bond and the hydroxyl group through steric and electronic effects. It can also serve as a protecting group or a handle for further chemical modifications. The interplay between the allylic alcohol functionality and the trimethylsilyl group is a key area of interest in the study of this compound.

Historical Development of Research on 2-Propen-1-ol, 3-(trimethylsilyl)-

Research into 2-Propen-1-ol, 3-(trimethylsilyl)- and related compounds has evolved with the broader advancements in organosilicon chemistry. An early focus was on the synthesis and characterization of this and similar molecules. For instance, improved preparations of (E)-3-(trimethylsilyl)-2-propen-1-ol were developed to enhance its accessibility for further research. acs.orgacs.org

Subsequent research has explored the rich and diverse reactivity of this compound. Studies have demonstrated its utility in a variety of organic reactions. For example, it has been used as a precursor in the synthesis of more complex molecules. The reactions of the related compound, 3-trimethylsilyl-2-propyn-1-ol, highlight the versatility of such organosilicon-functionalized small molecules in organic synthesis, including their use as intermediates in the preparation of pharmaceutical compounds. chemicalbook.comchemimpex.com

Investigations into the reactions of allylic alcohols on metal surfaces have also provided insights into the fundamental chemical behavior of these systems, which is relevant to understanding the reactivity of functionalized analogs like 2-propen-1-ol, 3-(trimethylsilyl)-. nih.gov The continued exploration of this compound's synthetic applications underscores its importance in the ongoing development of new and efficient methods for constructing complex organic molecules.

Interactive Data Table: Properties of 2-Propen-1-ol, 3-(trimethylsilyl)-

| Property | Value | Reference |

| Molecular Formula | C6H14OSi | nih.govchemicalbook.com |

| Molecular Weight | 130.26 g/mol | far-chemical.comnih.gov |

| Boiling Point | 59-60 °C @ 6 mmHg | far-chemical.com |

| Specific Gravity | 0.843 | far-chemical.com |

| Appearance | Colorless liquid | chembk.com |

An in-depth examination of the synthetic methodologies for producing 2-Propen-1-ol, 3-(trimethylsilyl)-, a valuable reagent in organic synthesis, reveals a variety of strategies focused on the precise formation of the carbon-silicon bond and subsequent functional group manipulations.

Properties

Molecular Formula |

C6H14OSi |

|---|---|

Molecular Weight |

130.26 g/mol |

IUPAC Name |

3-trimethylsilylprop-2-en-1-ol |

InChI |

InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3 |

InChI Key |

BRTBTJVSPJZQIT-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C=CCO |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Propen 1 Ol, 3 Trimethylsilyl

Transformations Involving the Allylic Alcohol Functionality

The hydroxyl group in 2-Propen-1-ol, 3-(trimethylsilyl)- is a primary site for various chemical modifications, including oxidation, reduction, and derivatization.

The primary alcohol of 2-Propen-1-ol, 3-(trimethylsilyl)- can be oxidized to the corresponding aldehyde, (E)-3-(trimethylsilyl)propenal. This transformation is a key step in the synthesis of various organic molecules. While specific oxidizing agents for this exact substrate are not detailed in the provided results, general methods for oxidizing primary allylic alcohols to aldehydes are well-established in organic chemistry.

Conversely, while reduction of the hydroxyl group is less common as it would lead back to the parent allyl silane (B1218182), the double bond can be reduced. For instance, the related compound trans-3-(trimethylsilyl)allyl alcohol is noted to have impurities of 3-trimethylsilyl-1-propanol, suggesting that reduction of the double bond can occur under certain conditions. sigmaaldrich.comsigmaaldrich.com

The hydroxyl group readily undergoes esterification and etherification reactions.

Esterification: The formation of esters from 2-Propen-1-ol, 3-(trimethylsilyl)- can be achieved through reaction with carboxylic acids or their derivatives. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Another approach involves the reaction of the alcohol with an acyl chloride, which is often more reactive than the corresponding carboxylic acid. nih.gov

Etherification: The synthesis of ethers from 2-Propen-1-ol, 3-(trimethylsilyl)- can be accomplished through various methods. The Williamson ether synthesis, though not explicitly detailed for this substrate in the search results, is a general and widely used method. More modern approaches include iridium-catalyzed allylic etherification. organic-chemistry.org The trimethylsilyl (B98337) group can also be used as a protecting group for the alcohol, forming a trimethylsilyl ether. nist.gov This derivatization increases the volatility of the compound, which can be advantageous for gas chromatography analysis. researchgate.networdpress.com

Table 1: Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

| Esterification | Carboxylic Acid/Acid Chloride | Ester |

| Etherification | Alkyl Halide/Alcohol | Ether |

| Silylation | Trimethylsilyl Chloride | Trimethylsilyl Ether |

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-Propen-1-ol, 3-(trimethylsilyl)- is susceptible to a variety of addition reactions.

The double bond can undergo electrophilic addition reactions. libretexts.org In the presence of a strong acid and a nucleophilic solvent like water, an alcohol can be formed through acid-catalyzed hydration. csbsju.edu The reaction is initiated by the protonation of the double bond to form a carbocation, which is then attacked by a nucleophile. msu.edu The regioselectivity of the addition is typically governed by the stability of the carbocation intermediate, following Markovnikov's rule. msu.edu The presence of the trimethylsilyl group can influence the regioselectivity of these additions.

2-Propen-1-ol, 3-(trimethylsilyl)- and its derivatives can participate in cycloaddition reactions. For instance, allylsilanes can act as the 2π component in [3+2] cycloaddition reactions with oxyallyl cations to form five-membered rings. nih.gov These reactions often exhibit high regioselectivity. nih.gov Theoretical studies on related systems, such as the [3+2] cycloaddition of trimethylsilyldiazoalkanes, indicate that the trimethylsilyl group can influence the reactivity and stereoselectivity of the reaction. mdpi.com

Reactivity Modulated by the Trimethylsilyl Group

The trimethylsilyl group plays a significant role in modulating the reactivity of the molecule. wikipedia.org It is a bulky group that can exert steric influence on reactions. wikipedia.org Furthermore, the silicon atom can stabilize a positive charge on the adjacent carbon atom, influencing the outcome of reactions involving carbocation intermediates. nih.gov This stabilizing effect, known as the β-silicon effect, is a key principle in the chemistry of allylsilanes. The trimethylsilyl group is also relatively inert chemically, making it a useful protecting group in multi-step syntheses. wikipedia.org

Peterson Olefination and Related Eliminations

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. numberanalytics.com The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. organic-chemistry.orgwikipedia.org A key advantage of this reaction is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions. wikipedia.org Acid-catalyzed elimination occurs via an anti-elimination pathway, while base-catalyzed elimination proceeds through a syn-elimination. organic-chemistry.org

While direct examples involving 2-Propen-1-ol, 3-(trimethylsilyl)- in classic Peterson olefinations are not prevalent in the searched literature, the underlying principles of its components are relevant. The α-silyl carbanion required for the Peterson reaction is typically generated by deprotonating an organosilane with a strong base. numberanalytics.com In the context of 2-Propen-1-ol, 3-(trimethylsilyl)-, deprotonation could potentially occur at the carbon alpha to the silicon atom, although the presence of the acidic hydroxyl group complicates this direct approach.

Recent developments have focused on improving the Peterson olefination by using bench-stable reagents and milder reaction conditions. chemistryviews.org For instance, the use of α,α-bis(trimethylsilyl)toluenes and tris(trimethylsilyl)methane (B92476) has been shown to lead to E-selective olefination reactions with imine electrophiles. chemistryviews.org

| Reaction | Reactants | Conditions | Stereoselectivity |

|---|---|---|---|

| Peterson Olefination | α-Silyl carbanion, carbonyl compound | Basic or acidic | High |

| Wittig Reaction | Phosphonium ylide, carbonyl compound | Basic | Variable |

| Horner-Wadsworth-Emmons Reaction | Phosphonate ester, carbonyl compound | Basic | High (typically E-selective) |

Brook Rearrangement and Sila-Cope Rearrangements

The Brook rearrangement is an intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom. wikipedia.orgnumberanalytics.com This process is driven by the formation of the thermodynamically stable silicon-oxygen bond. wikipedia.orgmsu.edu The rearrangement can be initiated under basic, acidic, thermal, or photolytic conditions. wikipedia.org In its most common anionic form, an alkoxide generated from a silyl-substituted alcohol attacks the adjacent silicon atom, leading to a pentacoordinate silicon intermediate that then rearranges. wikipedia.orgnumberanalytics.com If the carbon atom bearing the silyl group is a stereocenter, the reaction proceeds with inversion of configuration at that carbon. wikipedia.org

For 2-Propen-1-ol, 3-(trimethylsilyl)-, a base-catalyzed nih.govrsc.org-Brook rearrangement is conceivable. Deprotonation of the hydroxyl group would generate an alkoxide, which could then attack the silicon atom, leading to the migration of the trimethylsilyl group to the oxygen and formation of a new carbanion.

The Sila-Cope rearrangement is a silicon-analog of the Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of 1,5-dienes. masterorganicchemistry.comorganic-chemistry.org While a direct Sila-Cope rearrangement of 2-Propen-1-ol, 3-(trimethylsilyl)- itself is not described, related transformations of allylic silanols have been studied. These rearrangements often proceed through formal sigmatropic processes involving discrete organometallic intermediates rather than a purely pericyclic mechanism. nih.govchemrxiv.org For example, a two-step protocol for the rearrangement of primary allylic silanols has been developed, proceeding through a cyclic organomercurial intermediate. nih.govchemrxiv.orgresearchgate.net

Allylsilane Reactivity and Silicon-Stabilized Carbanions

Furthermore, the silicon atom can stabilize an adjacent carbanion (the "alpha-silicon effect"). wikipedia.org This stabilization is attributed to a combination of factors, including the polarization of the C-Si bond and the involvement of silicon's d-orbitals. wikipedia.orgsoci.org The formation of α-silyl carbanions is a fundamental step in reactions like the Peterson olefination. numberanalytics.comacs.org The generation of such carbanions from silyl-substituted compounds allows for subsequent reactions with electrophiles to form new carbon-carbon bonds. acs.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a wide array of synthetic transformations for molecules like 2-Propen-1-ol, 3-(trimethylsilyl)-, enabling reactions that are otherwise difficult to achieve.

Cross-Coupling Reactions Involving Silylated Allylic Substrates (e.g., cobalt-catalyzed sp2-sp3 coupling)

Cobalt-catalyzed cross-coupling reactions have emerged as a sustainable alternative to those using precious metals like palladium. rsc.orgnih.gov Specifically, cobalt catalysis has been successfully applied to the Suzuki-Miyaura cross-coupling of aryl boronic esters with alkyl bromides, forming a C(sp²)-C(sp³) bond. princeton.edu This type of coupling is significant in pharmaceutical chemistry. princeton.edu While direct examples with 2-Propen-1-ol, 3-(trimethylsilyl)- as the substrate were not found, the principles are applicable. The allylic nature of the substrate could participate in such couplings, potentially after conversion of the alcohol to a better leaving group. Cobalt catalysts have also been employed for the allylic C(sp³)-H carboxylation with CO2. researchgate.netacs.org

Metathesis Reactions with Silylated Allylic Alcohols

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. While cross-metathesis reactions of simple allylic alcohols can sometimes be complicated by undesired side reactions like double bond isomerization, strategies have been developed to control this. researchgate.netrsc.org A silicon-tethered ring-closing metathesis (RCM) strategy has been developed for the diastereoselective synthesis of trisubstituted olefins flanked by an allylic alcohol. rsc.org This approach involves the formation of a temporary silicon-containing ring, which then undergoes RCM, followed by cleavage of the tether. This highlights the utility of silylated allylic alcohols in complex molecule synthesis. rsc.org

Regioselective and Stereoselective Catalytic Processes (e.g., rhodium-catalyzed isomerization)

Rhodium complexes are effective catalysts for the isomerization of allylic alcohols to the corresponding aldehydes and ketones. acs.orgmdpi.comcnr.it This atom-economical reaction proceeds via a redox mechanism. mdpi.com The use of chiral rhodium catalysts can even lead to enantioselective isomerization, producing chiral ketones from racemic secondary allylic alcohols. nih.govacs.org In the case of 2-Propen-1-ol, 3-(trimethylsilyl)-, rhodium-catalyzed isomerization would be expected to yield 3-(trimethylsilyl)propanal. Such isomerizations have been shown to be regiospecific, providing a route to trimethylsilyl enol ethers from β-trimethylsilylallyl alcohols. acs.org

| Reaction Type | Catalyst System (Example) | Product Type | Key Feature |

|---|---|---|---|

| Cross-Coupling | Cobalt(II) with diamine ligand | C(sp²)-C(sp³) coupled products | Sustainable alternative to palladium |

| Metathesis | Grubbs or Hoveyda-Grubbs catalyst | New alkenes | Silicon-tethering for stereocontrol |

| Isomerization | Rhodium(I) complexes | Aldehydes or ketones | Atom-economical, potential for enantioselectivity |

Applications of 2 Propen 1 Ol, 3 Trimethylsilyl in Complex Organic Synthesis

Utilization as a Versatile Building Block in Target Molecule Synthesis

The strategic placement of the silicon atom and the hydroxyl group in 2-Propen-1-ol, 3-(trimethylsilyl)- enables its participation in a wide array of synthetic strategies, leading to the efficient construction of intricate molecular architectures. sigmaaldrich.com

Allylic alcohols and their derivatives are crucial components in the synthesis of numerous natural products and biologically active compounds. nih.govnih.gov The allyl group is a common motif in many bioactive molecules, and methods to introduce this functionality are of significant interest. nih.gov For instance, the development of new anticancer drugs often involves the incorporation of allyl fragments derived from natural sources or synthetic origins. nih.gov While direct examples of the incorporation of the entire 2-Propen-1-ol, 3-(trimethylsilyl)- molecule into a final natural product are specific to complex multi-step syntheses, its utility lies in its ability to act as a precursor to key intermediates.

For example, the allylic alcohol moiety can be transformed into other functional groups or used in coupling reactions to build the carbon skeleton of a target molecule. mdpi.com The presence of the trimethylsilyl (B98337) group offers unique reactivity, such as directing effects in electrophilic additions or serving as a masked carbanion, which is invaluable in the stereocontrolled synthesis of complex natural products.

One of the most significant applications of 2-Propen-1-ol, 3-(trimethylsilyl)- is its role in carbon-carbon bond formation, particularly in allylation reactions. nih.gov Allylation is a fundamental transformation for creating new carbon-carbon bonds in organic synthesis. acs.org The use of allylic alcohols directly as alkylating agents is a highly atom-economical approach, minimizing waste generation compared to traditional methods that use pre-functionalized allyl derivatives like halides or carbonates. nih.govorgsyn.org

In a notable three-component cascade reaction, allyl alcohol acts as a synthetic equivalent of a C3 propane-1,2-diylium bis-cation synthon. acs.org This reaction, catalyzed by copper(II) triflate, involves a Friedel–Crafts-type allylation of an arene followed by hydroamination, leading to the formation of 1-aryl-2-aminopropanes. acs.org The proposed mechanism involves the initial protonation of the allyl alcohol to generate an allyl carbenium ion, which then undergoes the Friedel-Crafts reaction. acs.org

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|

| Friedel-Crafts Allylation/Hydroamination | Cu(OTf)₂, Xantphos | 1-Aryl-2-aminopropanes | acs.org |

| Asymmetric Allylic Alkylation | Iridium/Chiral Phosphoramidite (B1245037), Amine Organocatalyst | Chiral Aldehydes | acs.org |

| Palladium-Catalyzed Dehydrative Allylation | Palladium Catalyst | Allyl H-phosphinates | orgsyn.org |

Chiral Synthesis and Asymmetric Methodologies Involving 2-Propen-1-ol, 3-(trimethylsilyl)-

The development of asymmetric methods to synthesize chiral molecules is a cornerstone of modern organic chemistry, particularly for the production of pharmaceuticals and other biologically active compounds. 2-Propen-1-ol, 3-(trimethylsilyl)- and related silylated allylic substrates are valuable in this context. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. Allylic alcohols are key chiral building blocks, and numerous catalytic asymmetric methods have been developed for their synthesis and transformation. nih.gov This includes dynamic kinetic resolution, nucleophilic additions to carbonyls, and allylic substitutions. nih.gov

The catalytic asymmetric isomerization of allylic alcohols into chiral carbonyl compounds is a redox-neutral and 100% atom-economic transformation that has garnered significant attention. researchgate.net Furthermore, the catalytic asymmetric allylic alkylation (AAA) of carbonyl compounds is a powerful method for generating stereocenters. nih.gov While traditional AAA reactions often use allylic carbonates or acetates, the direct use of allylic alcohols like 2-Propen-1-ol, 3-(trimethylsilyl)- represents a greener approach. acs.orgnih.gov

For instance, a stereodivergent dual-catalyzed allylation of linear aldehydes with aryl-substituted allylic alcohols has been achieved using a combination of an iridium catalyst with a chiral phosphoramidite ligand and a chiral amine organocatalyst. acs.org This method allows for the synthesis of all four possible stereoisomers of the product. acs.org

The enantioselectivity in reactions involving allylic alcohols is often controlled by the use of chiral catalysts or chiral auxiliaries. In the context of allylic alkylation, chiral ligands coordinated to transition metals like iridium or palladium play a crucial role in determining the stereochemical outcome. acs.orgnih.govscispace.com

For example, in the iridium-catalyzed asymmetric allylation of aldehydes, chiral phosphoramidite ligands are used to induce enantioselectivity. acs.org The mechanism is proposed to involve the coordination of the allylic alcohol to the iridium center, followed by an acid-promoted oxidative addition to form a chiral (η³-allyl)iridium(III) complex, which then reacts with the nucleophile. acs.org

In other systems, chiral diols have been used to catalyze the asymmetric allylboration of ketones, leading to enantiomerically enriched tertiary homoallylic alcohols. acs.org The strategic design of chiral ligands and catalysts is paramount to achieving high yields and enantioselectivities in these transformations. researchgate.netrsc.org

Precursor to Reactive Intermediates and Advanced Synthons

The chemical structure of 2-Propen-1-ol, 3-(trimethylsilyl)- allows it to serve as a precursor to various reactive intermediates and advanced synthetic building blocks, known as synthons.

For example, it can be converted to 1-iodo-3-trimethylsilyl-2-propene through mesylation followed by iodide displacement. sigmaaldrich.com This iodo-substituted allylsilane is a valuable reagent for further cross-coupling reactions. The allylic alcohol itself can be activated in situ to generate reactive species. As mentioned, acid-catalyzed protonation can generate an allyl carbenium ion for Friedel-Crafts reactions. acs.org

Furthermore, the trimethylsilyl group can stabilize an adjacent carbanion. Deprotonation of a derivative of 2-Propen-1-ol, 3-(trimethylsilyl)- can generate a nucleophilic allyl anion, a powerful synthon for forming new carbon-carbon bonds. The silicon atom influences the regioselectivity of the subsequent reaction of this anionic intermediate. This controlled generation of reactive species is a key advantage in multi-step organic synthesis, enabling the construction of complex molecular frameworks with high precision.

Generation of Allylic Carbanions and Cations

The strategic placement of the trimethylsilyl group in 2-Propen-1-ol, 3-(trimethylsilyl)- significantly influences its reactivity, enabling the selective generation of both allylic carbanions and cations, which are key reactive intermediates in a multitude of carbon-carbon bond-forming reactions.

Allylic Carbanions:

The generation of allylic carbanions from silyl-substituted allyl alcohols allows for subsequent reactions with various electrophiles. Deprotonation of the hydroxyl group followed by rearrangement, or direct deprotonation at the allylic position using a strong base, can lead to the formation of a nucleophilic allylic species. The presence of the trimethylsilyl group can stabilize the carbanion and influence the regioselectivity of its subsequent reactions.

Research has shown that trimethylsilyl-substituted allylic carbanions can be generated and trapped with electrophiles. For instance, the lithiation of related silyl-substituted allylic systems with strong bases like s-butyllithium can generate the corresponding allylic lithium reagents. These can then react with a variety of electrophiles, including aldehydes and ketones. The stereochemical outcome of these additions can often be controlled by the choice of reaction conditions and additives.

Table 1: Generation and Trapping of Silyl-Stabilized Allylic Carbanions

| Precursor | Base | Electrophile | Product |

|---|---|---|---|

| 3-(trimethylsilyl)allyl derivative | s-BuLi | Aldehyde | Homoallylic alcohol |

| 3-(trimethylsilyl)allyl derivative | n-BuLi | Ketone | Tertiary homoallylic alcohol |

Allylic Cations:

Under acidic conditions, the hydroxyl group of 2-Propen-1-ol, 3-(trimethylsilyl)- can be protonated, turning it into a good leaving group (water). Subsequent departure of the leaving group generates an allylic cation. The trimethylsilyl group plays a crucial role in stabilizing the resulting carbocation through hyperconjugation and the β-silicon effect. These stabilized cations can then react with a range of nucleophiles.

A general method for the generation of cations from alkoxides using boron trichloride (B1173362) has been developed, which avoids the formation of Brønsted acids that can lead to side reactions. This method has been successfully applied to allylic alcohols, demonstrating the clean formation of allylic cations that can be subsequently allylated. organic-chemistry.org While not specifically detailing the use of 2-Propen-1-ol, 3-(trimethylsilyl)-, the principle is directly applicable.

The reaction of allylic alcohols with trimethylsilyl chloride in the presence of a solid acid catalyst like sodium montmorillonite (B579905) can also generate allylic cations, which are then trapped by the chloride ion to form allylic chlorides. uobaghdad.edu.iq This highlights a practical method for generating and reacting allylic cations derived from silyl-substituted precursors.

Role in the Synthesis of Heterocyclic Compounds (e.g., isoxazolidines)

The carbon-carbon double bond in 2-Propen-1-ol, 3-(trimethylsilyl)- makes it a valuable dipolarophile in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocyclic rings like isoxazolidines. Isoxazolidines are important scaffolds in medicinal chemistry and serve as precursors for the synthesis of valuable β-amino alcohols. researchgate.net

The reaction involves the [3+2] cycloaddition of a nitrone (a 1,3-dipole) with the alkene functionality of the allyl alcohol. The hydroxyl group of the alcohol can influence the stereochemical outcome of the cycloaddition through hydrogen bonding with the nitrone or by coordination to a Lewis acid catalyst. The trimethylsilyl group can also exert a steric and electronic influence on the regioselectivity and diastereoselectivity of the reaction.

Studies on the 1,3-dipolar cycloaddition of nitrones with allylic alcohols have shown that the reaction can proceed with high regio- and diastereoselectivity, particularly in the presence of Lewis acids. researchgate.netresearchgate.net For example, the reaction of N-benzyl-C-(2-pyridyl)nitrone with allyl alcohol in the presence of various Lewis acids yielded the corresponding 5-hydroxymethyl-isoxazolidine with complete 3,5-regioselectivity and high cis-diastereoselectivity. researchgate.net

Table 2: Lewis Acid Catalyzed 1,3-Dipolar Cycloaddition of a Nitrone with Allyl Alcohol

| Lewis Acid | Time (days) | cis:trans ratio | Yield (%) |

|---|---|---|---|

| None | 7 | 75:25 | 45 |

| MgBr₂ | 3 | 95:5 | 70 |

| Zn(OTf)₂ | 2 | >98:2 | 85 |

| Sc(OTf)₃ | 1 | >98:2 | 92 |

Data adapted from a study on a similar allylic alcohol system. researchgate.net

While direct experimental data for the cycloaddition of nitrones with 2-Propen-1-ol, 3-(trimethylsilyl)- is not extensively reported in readily available literature, the principles established with other substituted allylic alcohols are highly relevant. The presence of the bulky trimethylsilyl group would be expected to enhance the facial selectivity of the cycloaddition, potentially leading to a single diastereomer of the resulting isoxazolidine. The hydroxyl group allows for further functionalization of the resulting heterocyclic product.

Derivatives and Analogues of 2 Propen 1 Ol, 3 Trimethylsilyl

Synthesis and Reactivity of Substituted 3-(trimethylsilyl)prop-2-en-1-ols

The introduction of substituents onto the 3-(trimethylsilyl)prop-2-en-1-ol backbone significantly influences its chemical behavior. A notable example is 2-methyl-3-(trimethylsilyl)prop-2-en-1-ol. The synthesis of such substituted allyl alcohols can be approached through various synthetic strategies. One common method involves the reduction of the corresponding α,β-unsaturated aldehydes or ketones. For instance, the reduction of 2-methyl-3-(trimethylsilyl)propenal with a suitable reducing agent would yield 2-methyl-3-(trimethylsilyl)prop-2-en-1-ol. Another versatile approach is the palladium-catalyzed silylation of allylic alcohols using disilanes, which offers a pathway to regio- and stereodefined allylsilanes under mild and neutral conditions. acs.org

The reactivity of these substituted compounds is of particular interest in organic synthesis. The presence of the methyl group at the 2-position in 2-methyl-3-(trimethylsilyl)prop-2-en-1-ol, for example, can influence the stereochemical outcome of subsequent reactions. These substituted allyl alcohols can participate in a variety of transformations, including oxidation, epoxidation, and carbon-carbon bond-forming reactions. For instance, the oxidation of substituted homoallylic alcohols with reagents like pyridinium chlorochromate (PCC) can yield the corresponding carbonyl compounds. chemicalbook.com

Furthermore, the reactivity of related compounds, such as 3,3-bis(trimethylsilyl)-2-methyl-1-propene, in Lewis acid-catalyzed allylation reactions has been studied. These reactions can proceed via an ene reaction pathway with aldehydes in the presence of BF₃·OEt₂ or through Sakurai allylation reactions with stronger Lewis acids to produce E-trisubstituted alkenylsilanes. nih.govresearchgate.net

Table 1: Reactivity of Substituted 3-(trimethylsilyl)prop-2-en-1-ol Analogues

| Reactant | Reagent/Catalyst | Product Type | Reference |

| 3,3-bis(trimethylsilyl)-2-methyl-1-propene | Aldehyde, BF₃·OEt₂ | Ene reaction product (alcohol) | nih.govresearchgate.net |

| 3,3-bis(trimethylsilyl)-2-methyl-1-propene | Stronger Lewis acids | E-trisubstituted alkenylsilane | nih.govresearchgate.net |

| Substituted homoallylic alcohols | Pyridinium chlorochromate (PCC) | Carbonyl compound | chemicalbook.com |

Exploration of Other Silyl (B83357) Groups and Related Organometallic Species

Replacing the trimethylsilyl (B98337) (TMS) group with other silyl moieties, such as the tert-butyldimethylsilyl (TBDMS) group, offers a strategy to modulate the stability and reactivity of the propenol derivatives. The TBDMS group is known for its greater steric bulk and increased stability towards hydrolysis and certain reagents compared to the TMS group. nih.govnih.gov This enhanced stability makes TBDMS ethers valuable as protecting groups in multi-step organic syntheses. organic-chemistry.org

The synthesis of t-butyldimethylsilyl derivatives of 2-propen-1-ol generally involves the reaction of the corresponding alcohol with t-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. For instance, 2-(((tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol can be synthesized, and its structure and properties have been documented. chemicalbook.comnih.gov

The difference in steric hindrance between TMS and TBDMS groups can lead to different reactivity patterns. While both TMS and TBDMS substituted allyl alcohols can undergo similar types of reactions, the reaction rates and selectivities can vary. For example, in glycosylation reactions, the nature of the silyl protecting group has been shown to significantly influence the reactivity and stereoselectivity. nih.govnih.gov Generally, the bulkier TBDMS group can direct the stereochemical outcome of reactions more effectively than the smaller TMS group.

A comparison of the stability of various silyl ethers towards acidic media generally follows the trend: TMS < TES < TBS < TIPS < TBDPS, where the stability increases with the steric bulk of the silyl group. harvard.edu This trend is crucial when designing synthetic routes that require selective deprotection of different silyl ethers.

Table 2: Comparison of TMS and TBDMS Protecting Groups for Alcohols

| Property | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) | Reference |

| Steric Bulk | Smaller | Larger | nih.govnih.gov |

| Stability to Hydrolysis | Less stable | More stable | organic-chemistry.org |

| Common Silylating Agent | Trimethylsilyl chloride (TMSCl) | tert-Butyldimethylsilyl chloride (TBDMSCl) | harvard.edu |

| Deprotection | Mild acidic or basic conditions | Fluoride sources (e.g., TBAF) | organic-chemistry.org |

Advanced Functionalizations and Polymeric Applications

The versatile reactivity of the double bond and the hydroxyl group in silyl-substituted propenols allows for a wide range of advanced functionalizations. These functionalized molecules can serve as valuable building blocks in the synthesis of complex organic molecules and functional materials. For instance, the hydroxyl group can be converted to other functional groups, or it can be used as a handle for attaching the molecule to a solid support for applications in solid-phase synthesis.

Palladium-catalyzed allylic C-H bond oxidation provides a method for the enantioselective functionalization of allylic C-H bonds, leading to the formation of chiral products with new C-N, C-O, C-S, or C-C bonds. nih.gov Furthermore, rhodium-catalyzed C-H functionalization of allyl silyl ethers has been achieved, demonstrating the potential for site-selective modifications. researchgate.net

The presence of the silyl group and the double bond also makes these compounds interesting monomers for polymerization. Poly(silyl ether)s are a class of degradable and sustainable materials that can be synthesized through various polymerization techniques. nih.gov For example, the hydrosilylation polymerization of dihydrosilanes with dicarbonyls is a known method for preparing poly(silyl ether)s.

While direct polymerization studies of 2-propen-1-ol, 3-(trimethylsilyl)- are not extensively documented in the readily available literature, the functional groups present suggest their potential as monomers in addition and condensation polymerizations. For instance, the hydroxyl group could be used in polyester or polyurethane synthesis, while the vinyl group could participate in radical or transition-metal-catalyzed addition polymerizations. The silyl group in the resulting polymer could then be further modified to introduce specific functionalities. For example, the modification of poly(1-trimethylsilyl-1-propyne) has been explored to create materials with selective CO₂ permeability.

Table 3: Potential Advanced Functionalizations and Polymerization Pathways

| Functionalization/Polymerization | Reagents/Conditions | Potential Product/Application |

| Palladium-Catalyzed Allylic C-H Functionalization | Palladium catalyst, oxidant, nucleophile | Chiral amines, ethers, sulfides, etc. |

| Rhodium-Catalyzed C-H Functionalization | Rhodium catalyst, diazo compound | Site-selectively functionalized allyl silyl ethers |

| Addition Polymerization | Radical or transition-metal initiator | Polyolefin with pendant silyl and hydroxyl groups |

| Condensation Polymerization | Diacid or diisocyanate | Polyester or polyurethane with silyl groups |

Future Research Directions and Emerging Trends

New Catalytic Strategies for the Functionalization of 2-Propen-1-ol, 3-(trimethylsilyl)-

The functionalization of allylic silanes, including 2-Propen-1-ol, 3-(trimethylsilyl)-, is a cornerstone of modern organic synthesis. The development of new catalytic systems is a primary focus for expanding the utility of this compound. Research is moving towards more efficient, selective, and sustainable catalytic processes.

Recent advancements have seen the successful application of various transition metal catalysts, including palladium, nickel, and copper, in the functionalization of allylic silanes. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed allylic silylation using allylic alcohols and disilanes offers a mild and neutral pathway to regio- and stereodefined allylsilanes. organic-chemistry.org Nickel catalysis, on the other hand, has been shown to be effective in reactions involving silylzinc reagents and allyl alcohols. organic-chemistry.org

Future catalytic strategies are expected to focus on:

Regio- and Stereodivergent Synthesis: The ability to selectively target different positions of the allyl moiety and control the stereochemical outcome is a significant goal. Modulating the steric and electronic properties of ligands on nickel catalysts has already demonstrated the potential for regiodivergent synthesis of allylsilanes from allylic alcohols. organic-chemistry.org

Asymmetric Catalysis: The development of chiral catalysts to produce enantiomerically enriched products from prochiral substrates is a key area of interest. Imidodiphosphorimidate (IDPi) catalysts have shown promise in the dynamic kinetic asymmetric transformation of racemic allyl silanes. researchgate.net

Dual Catalysis: Combining different catalytic modes, such as photoredox and transition metal catalysis, can enable novel transformations. A Cr/photoredox dual catalytic approach has been developed for the asymmetric addition of allylsilanes to aldehydes, complementing the classic Hosomi–Sakurai reaction. acs.org

Earth-Abundant Metal Catalysis: To enhance sustainability, there is a growing interest in replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic metals like iron and copper.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Copper/O₂ | Difunctionalization of 1,3-dienes | Forms C-N and C-Si bonds in one step with high Z-selectivity. | researchgate.net |

| Ru(II)-Pheox | Cyclopropanation of allylsilanes | Highly stereoselective, affording excellent yields and enantioselectivities. | researchgate.net |

| Imidodiphosphorimidate (IDPi) | Dynamic Kinetic Asymmetric Transformation | Provides access to Si-stereogenic silyl (B83357) ethers. | researchgate.net |

| Nickel/Copper | Regiodivergent synthesis from allylic alcohols | Selectivity is modulated by ligand properties. | organic-chemistry.org |

Computational Design of Novel Transformations and Applications

Computational chemistry has become an indispensable tool in modern synthetic chemistry, providing deep insights into reaction mechanisms and guiding the development of new transformations. For 2-Propen-1-ol, 3-(trimethylsilyl)- and related allylic silanes, computational studies are crucial for understanding their reactivity and designing novel applications.

Computational approaches, such as Density Functional Theory (DFT), are employed to:

Elucidate Reaction Mechanisms: Theoretical calculations can map out the energy profiles of reaction pathways, identify transition states, and explain observed selectivities. For example, computational studies have provided mechanistic insights into the stereochemical outcomes of Ru(II)-Pheox catalyzed cyclopropanation reactions of allylsilanes. researchgate.net

Predict Reactivity and Selectivity: By modeling the interactions between reactants, catalysts, and solvents, it is possible to predict the feasibility and outcome of a proposed reaction. This predictive power accelerates the discovery of new synthetic methods. Computational studies on mercuronium-mediated rearrangements of allylic silanols have helped to understand the thermodynamic control of product selectivity. nih.gov

Design Novel Catalysts: Computational screening can be used to design new ligands and catalysts with enhanced activity and selectivity for specific transformations of allylic silanes.

Future research in this area will likely involve the use of more sophisticated computational models and machine learning algorithms to analyze large datasets and predict reaction outcomes with even greater accuracy. This will enable the in silico design of highly efficient and selective transformations for 2-Propen-1-ol, 3-(trimethylsilyl)-, reducing the need for extensive empirical screening.

Integration into Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, scalability, and automation. researchgate.netnoelresearchgroup.comyoutube.com The integration of the synthesis and functionalization of 2-Propen-1-ol, 3-(trimethylsilyl)- into flow chemistry setups is an emerging trend with considerable potential.

The benefits of applying flow chemistry to organosilicon chemistry include:

Enhanced Safety: Many reactions involving organosilicon compounds, particularly those using highly reactive reagents like organolithiums, can be performed more safely in flow reactors due to the small reaction volumes and superior heat and mass transfer. scispace.com

Improved Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields, improved selectivity, and reduced byproduct formation. youtube.com

Scalability and Automation: Flow chemistry allows for straightforward scaling of reactions by simply running the system for a longer duration or by using parallel reactors. researchgate.net Automation of flow systems enables high-throughput screening of reaction conditions and the synthesis of compound libraries with minimal manual intervention. vapourtec.com

The application of flow chemistry is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals where process control and consistency are critical. thieme.de Future work will likely focus on developing dedicated flow reactors and integrated systems for the multi-step synthesis and derivatization of 2-Propen-1-ol, 3-(trimethylsilyl)-, paving the way for more efficient and sustainable chemical manufacturing. diva-portal.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-Propen-1-ol, 3-(trimethylsilyl)-, and what key intermediates are involved?

Methodological Answer: The synthesis of 3-(trimethylsilyl)-substituted propenol derivatives often involves silylation of propargyl alcohols or functionalization of furan precursors. For example, details the generation of structurally related compounds like 3-(1-Hydroxyethyl)-2-(trimethylsilyl)methylfuran via acid-catalyzed cyclization of silylated intermediates. Key intermediates include silylated furan carboxylates (e.g., Methyl 2-(trimethylsilyl)methyl)-3-furancarboxylate) and their hydroxylated derivatives. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid premature dimerization or decomposition .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 3-(trimethylsilyl)-substituted propenol derivatives?

Methodological Answer:

- NMR : The trimethylsilyl (TMS) group produces a distinct singlet at ~0 ppm in H NMR. Coupling constants in H NMR can confirm the alkene geometry (e.g., trans- vs. cis-configuration, as in ).

- IR : Stretching frequencies for Si-C (~1250 cm) and hydroxyl groups (~3300 cm) validate functional groups.

- MS : High-resolution mass spectrometry (HRMS) can differentiate isomers by exact mass (e.g., reports a molecular ion at m/z 180 for a related compound). Cross-reference with databases like the EPA/NIH Mass Spectral Data Base () ensures accuracy .

Advanced Research Questions

Q. What factors influence the dimerization kinetics of α-substituted O-quinodimethanes derived from 3-(trimethylsilyl)propenol, and how can reaction conditions be optimized?

Methodological Answer: highlights that dimerization of α-substituted O-quinodimethanes (e.g., compound 12) is sensitive to steric effects from the TMS group. Kinetic studies show that increased steric bulk slows dimerization, favoring endo/exo selectivity. Reaction optimization includes:

- Temperature Control : Lower temperatures (<0°C) reduce competing side reactions.

- Trapping Agents : Using dienophiles like methyl acrylate in Diels-Alder reactions diverts intermediates toward desired products (e.g., reports 85% yield for trapped adducts).

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize charged intermediates .

Q. How does the trimethylsilyl group affect the electronic and steric properties of the propenol moiety in Diels-Alder reactions?

Methodological Answer: The TMS group acts as an electron-withdrawing substituent due to its σ-orbital conjugation, polarizing the alkene and enhancing reactivity toward dienophiles. Computational models (e.g., DFT calculations) reveal:

- Steric Effects : The bulky TMS group increases the diene's endo preference by ~2 kcal/mol ().

- Electronic Effects : Natural Bond Orbital (NBO) analysis shows increased electrophilicity at the β-carbon of the alkene. Experimental validation via kinetic isotopic effects (KIEs) can further quantify these impacts .

Q. What are the stability challenges of 3-(trimethylsilyl)propenol derivatives under acidic or oxidative conditions, and how can they be mitigated?

Methodological Answer: The TMS group is susceptible to hydrolysis under acidic conditions. Stability protocols include:

- Protection Strategies : Acetylation of the hydroxyl group (e.g., 3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran in ) prevents undesired cleavage.

- Storage Conditions : Anhydrous environments and inert gas (N/Ar) atmospheres reduce oxidation. notes that silylated cycloalkenones (e.g., 10a–10c) remain stable for months at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.